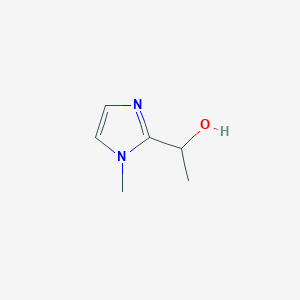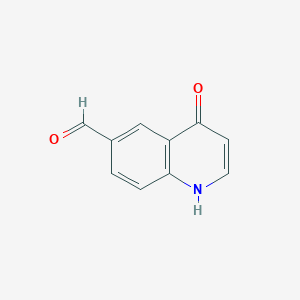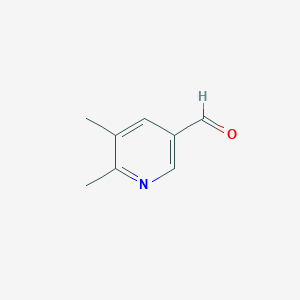
5,6-Dimethylnicotinaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5,6-Dimethylnicotinaldehyde involves the addition of 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine to 5,6-dimethylbenzimidazole . The reaction results in symmetrically-connected N-heterocyclic carbenes .Molecular Structure Analysis
The molecular structure of 5,6-Dimethylnicotinaldehyde includes a heterocyclic ring structure . The compound’s molecular formula is C8H9NO .Scientific Research Applications
Enzyme Immobilization and Biocatalysts Design
Glutaraldehyde, a compound similar in structure to 5,6-dimethylnicotinaldehyde, has been widely utilized in the design of biocatalysts. It is a potent crosslinker that can react with itself and is instrumental in creating enzyme crosslinks, which enhance enzyme rigidity or prevent subunit dissociation in multimeric enzymes. This application is crucial in developing solid catalysts, especially for enzymes with low surface reactive groups (Barbosa et al., 2014).
DNA Research and Genetic Information Integrity
The study of DNA and RNA damage caused by UV irradiation has identified compounds similar to 5,6-dimethylnicotinaldehyde as vital in understanding the repair and tolerance mechanisms of genetic information. Such research is crucial for developing techniques to protect genetic integrity, where oligonucleotides containing specific UV lesions are synthesized for analysis (Heil et al., 2011).
Development of Medical Imaging Probes
Research has identified thymidine analogs, structurally related to 5,6-dimethylnicotinaldehyde, as potential probes for medical imaging. These compounds can be used in chemical exchange saturation transfer magnetic resonance imaging (CEST-MRI) to monitor gene expression, demonstrating the application of such compounds in non-invasive medical diagnostics (Bar‐Shir et al., 2013).
Chemical Synthesis and Molecular Structures
Research has also focused on understanding the molecular structures of compounds like 5,6-dimethylnicotinaldehyde. For example, structural and spectral analyses of 5,6-dimethyluracil have been conducted to understand its crystal structure and vibrational modes, contributing to the broader understanding of related chemical structures (Selkti et al., 2008).
Antitumor Activity and Drug Mechanisms
Research into the antitumor activity of related compounds has revealed their potential in cancer treatment. For example, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), with a structure resembling 5,6-dimethylnicotinaldehyde, has shown promising results in inducing tumor necrosis and regression, highlighting the potential of such compounds in developing novel anticancer therapies (Zhao et al., 2002).
Safety and Hazards
properties
IUPAC Name |
5,6-dimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(5-10)4-9-7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHNCQTMATGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylnicotinaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


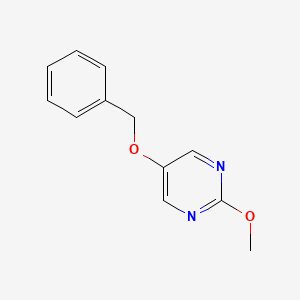

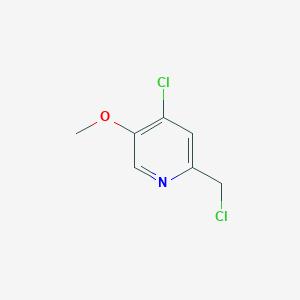

![4-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B1646379.png)
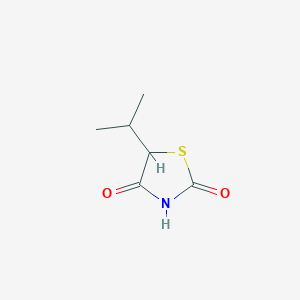
![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydrochloride](/img/structure/B1646393.png)
![4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde](/img/structure/B1646398.png)

